molecular formula C21H22N2O4S3 B2669828 4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946293-21-6

4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2669828
CAS No.: 946293-21-6
M. Wt: 462.6
InChI Key: WQJVBTUILLSWRW-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and a 4-ethylbenzene sulfonamide moiety at position 5. The ethyl group may enhance lipophilicity, while the thiophene ring could facilitate π-π interactions in binding pockets.

Properties

IUPAC Name

4-ethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S3/c1-2-16-7-11-19(12-8-16)29(24,25)22-18-10-9-17-5-3-13-23(20(17)15-18)30(26,27)21-6-4-14-28-21/h4,6-12,14-15,22H,2-3,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVBTUILLSWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-ethylbenzene-1-sulfonamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, it may interact with other molecular pathways, contributing to its antifungal and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally related sulfonamide derivatives highlights key differences in molecular design, physicochemical properties, and hypothesized biological activity. Below is a detailed comparison with the compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) from .

Structural and Functional Differences

Parameter Target Compound Compound 7f
Core Structure 1,2,3,4-Tetrahydroquinoline (saturated ring) 1,4-Dihydroquinoline (partially unsaturated) with a carboxylate ester
Sulfonamide Groups Two: thiophene-2-sulfonyl and 4-ethylbenzene sulfonamide One: N,4-dimethylphenyl sulfonamide
Key Substituents Ethyl (benzene), thiophene-2-sulfonyl Chloro, fluoro, cyclopropyl, benzyl ester, acetamidoethyl
Electronic Effects Thiophene’s electron-rich sulfur may enhance binding to electrophilic targets Fluorine’s electronegativity and chloro group improve membrane permeability
Molecular Weight Estimated ~450–500 g/mol Likely higher (>550 g/mol) due to benzyl ester and multiple substituents

Physicochemical Properties

Property Target Compound Compound 7f
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity due to benzyl ester)
Solubility Moderate (sulfonamides are polar) Low (ester group and halogenated substituents)
Hydrogen Bond Acceptors 6–7 8–10

Notes

Biological Targets: The target compound’s lack of halogen atoms or carboxylate groups may limit antibacterial activity but broaden applicability to non-infectious diseases.

Synthetic Feasibility : Compound 7f’s complex substituents (e.g., cyclopropyl, benzyl ester) likely require multi-step synthesis compared to the target compound’s simpler alkyl and thiophene groups.

Biological Activity

4-ethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Ethyl group : Enhances lipophilicity.
  • Thiophene sulfonyl group : Potentially involved in specific binding interactions.
  • Tetrahydroquinoline moiety : Known for various pharmacological effects.

The molecular formula is C19H22N2O3S2C_{19}H_{22}N_2O_3S_2, and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzymatic inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrates.
  • Receptor interactions : The tetrahydroquinoline structure may facilitate binding to specific receptors involved in cellular signaling pathways.

Biological Activity Summary

Recent studies have highlighted several aspects of the biological activity of this compound:

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation of cancer cells in vitro.
Antimicrobial EffectsExhibits activity against gram-positive bacteria.
Enzyme InhibitionShows potential as a carbonic anhydrase inhibitor.

Case Studies and Research Findings

  • Anticancer Properties :
    A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity :
    Research demonstrated that the compound possesses antimicrobial properties against several strains of gram-positive bacteria, including Staphylococcus aureus. The study suggested that it disrupts bacterial cell wall synthesis.
  • Enzyme Interaction Studies :
    Another investigation focused on the inhibitory effects on carbonic anhydrase. The compound displayed competitive inhibition with a Ki value indicating potent interaction with the enzyme, which is crucial for maintaining pH balance in tissues.

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